2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organic compound that features a boronate ester functional group
Vorbereitungsmethoden
The synthesis of 2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 2-(1,3-dioxolan-2-ylmethoxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivative.
Reduction: Reduction reactions can yield the corresponding alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in the development of fluorescent probes for detecting specific biomolecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials[][3].
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can lead to the formation of stable complexes or the release of active species that participate in further chemical reactions. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronate esters such as phenylboronic acid and 4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. Compared to these compounds, 2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane offers unique reactivity due to the presence of the 1,3-dioxolane moiety, which can enhance its stability and solubility in various solvents .
Eigenschaften
CAS-Nummer |
864754-12-1 |
---|---|
Molekularformel |
C16H23BO5 |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
2-[2-(1,3-dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-7-5-6-8-13(12)20-11-14-18-9-10-19-14/h5-8,14H,9-11H2,1-4H3 |
InChI-Schlüssel |
MWZSVLSZRVYSFZ-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3OCCO3 |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.